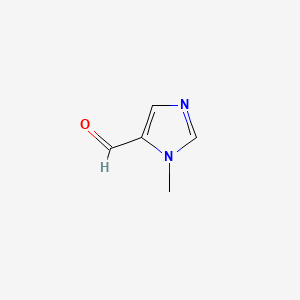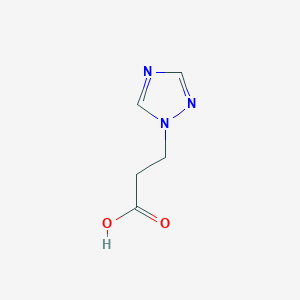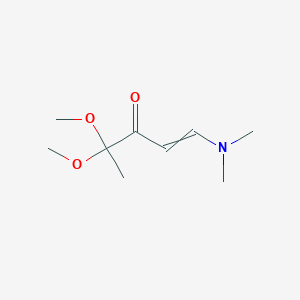
1-Methyl-1H-imidazol-5-carbaldehyd
Übersicht
Beschreibung
“1-Methyl-1H-imidazole-5-carbaldehyde” is a heterocyclic compound . It is also known by other names such as “1-Methyl-1H-imidazole-5-carboxaldehyde”, “3-methylimidazole-4-carbaldehyde”, and "3-Methyl-3H-imidazole-4-carbaldehyde" .
Synthesis Analysis
The synthesis of “1-Methyl-1H-imidazole-5-carbaldehyde” involves a two-step procedure. The first step involves the nucleophilic substitution of the 1-NH of ethyl 5-methyl-1H-imidazole-4-carboxylate by (bromomethyl)benzene in DMF at room temperature under basic conditions . The second step involves the hydrolysis of esters . Raw materials used in the synthesis include 2,5-Dihydroxy-1,4-dioxane-2,5-dimethanol, Chloroform, Manganese sulfate monohydrate, Sodium nitrite, Methylamine hydrochloride, Nitric acid, Potassium permanganate, Acetic acid, Potassium thiocyanate, and Isopropyl alcohol .
Molecular Structure Analysis
The molecular formula of “1-Methyl-1H-imidazole-5-carbaldehyde” is C5H6N2O . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
“1-Methyl-1H-imidazole-5-carbaldehyde” affords tripodal ligands on condensation reaction with tris-(2-aminoethyl)amine (tren). These tripodal ligands react with iron (III) salts in the presence of air to afford iron (II) complexes .
Physical and Chemical Properties Analysis
The molecular weight of “1-Methyl-1H-imidazole-5-carbaldehyde” is 110.11 g/mol . Other physical and chemical properties like melting point, boiling point, density, etc., are not explicitly mentioned in the search results.
Wissenschaftliche Forschungsanwendungen
Biochemisches Reagenz
1-Methyl-1H-imidazol-5-carbaldehyd kann als biochemisches Reagenz verwendet werden . Dies bedeutet, dass es in verschiedenen biochemischen Assays und Reaktionen eingesetzt werden kann und zur lebenswissenschaftlichen Forschung beiträgt .
Synthese substituierter Imidazole
Diese Verbindung spielt eine entscheidende Rolle bei der regioselektiven Synthese von substituierten Imidazolen . Diese Heterocyclen sind Schlüsselkomponenten für funktionelle Moleküle, die in einer Vielzahl von alltäglichen Anwendungen eingesetzt werden .
Pharmazeutische Anwendungen
Imidazole, die mit this compound synthetisiert werden können, finden breite Anwendung in der Pharmazie . Sie bilden die Kernstruktur vieler Medikamente und therapeutischer Mittel .
Agrochemische Anwendungen
Imidazole werden auch in Agrochemikalien verwendet . Sie sind Bestandteil vieler Pestizide und Düngemittel und tragen zum Schutz und Wachstum von Nutzpflanzen bei .
Anwendungen in Solarzellen
Imidazole werden für den Einsatz in Farbstoffen für Solarzellen und andere optische Anwendungen erforscht . Dies ist ein aufstrebendes Feld, zu dem this compound möglicherweise beitragen könnte .
Funktionelle Materialien
Imidazole werden zur Herstellung funktioneller Materialien eingesetzt . Diese Materialien besitzen spezifische Eigenschaften oder Funktionen, wie z. B. Leitfähigkeit, Magnetismus oder Lumineszenz .
Katalyse
Imidazole werden in der Katalyse eingesetzt . Sie können als Katalysatoren in verschiedenen chemischen Reaktionen wirken und die Reaktionsgeschwindigkeit beschleunigen und die Effizienz erhöhen .
Synthese von Donor-Π-Akzeptor (D-Π-A) Typ Farbstoff
This compound kann zur Synthese neuer Donor-Π-Akzeptor (D-Π-A) Typ Farbstoffe verwendet werden . Diese Farbstoffe haben potenzielle Anwendungen in verschiedenen Bereichen, darunter Optoelektronik und Solarzellen .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . The hazard classifications include Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, Skin Sens. 1, and STOT SE 3 .
Wirkmechanismus
Target of Action
Imidazoles, the class of compounds to which it belongs, are known to interact with a variety of biological targets .
Mode of Action
Imidazoles, in general, are known to interact with their targets in a variety of ways, often involving the formation of bonds with key functional groups .
Biochemical Pathways
Imidazoles are known to play a role in a diverse range of applications, from pharmaceuticals and agrochemicals to functional materials and catalysis .
Result of Action
It is used as a photoresponsive polymer and metal-organic backbone material for the preparation of hybrid matrix membranes .
Biochemische Analyse
Biochemical Properties
1-Methyl-1H-imidazole-5-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to form complexes with metal ions, which can influence the activity of metalloenzymes. Additionally, 1-Methyl-1H-imidazole-5-carbaldehyde can act as a ligand, binding to proteins and altering their conformation and function . These interactions are crucial in the regulation of biochemical pathways and the modulation of enzyme activity.
Cellular Effects
The effects of 1-Methyl-1H-imidazole-5-carbaldehyde on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 1-Methyl-1H-imidazole-5-carbaldehyde can modulate the activity of transcription factors, leading to changes in gene expression . This compound also affects cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways.
Molecular Mechanism
At the molecular level, 1-Methyl-1H-imidazole-5-carbaldehyde exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, influencing their structure and function. This binding can result in the inhibition or activation of enzymes, depending on the specific interaction . Additionally, 1-Methyl-1H-imidazole-5-carbaldehyde can affect gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methyl-1H-imidazole-5-carbaldehyde can change over time. The compound is relatively stable under inert gas conditions but can degrade when exposed to air . Long-term studies have shown that 1-Methyl-1H-imidazole-5-carbaldehyde can have lasting effects on cellular function, particularly in in vitro and in vivo models. These effects include alterations in cell proliferation, differentiation, and apoptosis.
Dosage Effects in Animal Models
The effects of 1-Methyl-1H-imidazole-5-carbaldehyde vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain concentration of 1-Methyl-1H-imidazole-5-carbaldehyde is required to elicit a response. Toxic or adverse effects can occur at high doses, including organ toxicity and metabolic disturbances.
Metabolic Pathways
1-Methyl-1H-imidazole-5-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and function . These interactions can influence metabolic flux and the levels of various metabolites. For example, 1-Methyl-1H-imidazole-5-carbaldehyde can be metabolized by aldehyde dehydrogenases, leading to the formation of other bioactive compounds.
Transport and Distribution
Within cells and tissues, 1-Methyl-1H-imidazole-5-carbaldehyde is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of 1-Methyl-1H-imidazole-5-carbaldehyde within specific cellular compartments can affect its activity and function.
Subcellular Localization
The subcellular localization of 1-Methyl-1H-imidazole-5-carbaldehyde is critical for its activity. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can influence the compound’s interactions with other biomolecules and its overall function within the cell.
Eigenschaften
IUPAC Name |
3-methylimidazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-7-4-6-2-5(7)3-8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYKZFOZWZMEJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30341519 | |
| Record name | 1-Methyl-1H-imidazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39021-62-0 | |
| Record name | 1-Methyl-1H-imidazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H-imidazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tricyclo[4.3.1.13,8]undecan-3-amine](/img/structure/B1296718.png)

![5-[(Thiophen-2-ylmethyl)-amino]-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1296723.png)





![1,4-Dioxaspiro[4.5]decan-8-ol](/img/structure/B1296732.png)





